Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate is a chemical compound with the molecular formula C12H13NO2S . It is a highly activated acceptor .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyano group (-CN), a but-2-enoate ester group, and a 5-methylthien-2-yl group .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 346.1±42.0 °C, and its density is predicted to be 1.163±0.06 g/cm3 .Scientific Research Applications
Synthesis and Pharmacological Properties
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate is a compound that may have relevance in the synthesis of pharmacologically active derivatives. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, structurally related to this compound, have been synthesized and evaluated in drug discrimination assays in rats. These studies aimed to investigate the psychoactive effects of these compounds, suggesting a potential pharmacological application of related compounds in facilitating psychotherapy (Nichols et al., 1986).
Toxicity and Biocompatibility
Cyanoacrylate adhesives, including those with alkyl groups such as ethyl, have been tested for local toxicity after application on the abdominal aortas of rabbits. This research is significant for understanding the histotoxic effects of these compounds and their biocompatibility, which is crucial for their potential medical applications (Gottlob & Blümel, 1967).
Applications in Tissue Engineering and Surgery
The compound has been investigated for its potential use as a tissue adhesive in cardiovascular and thoracic surgery. A study on Sprague-Dawley rats explored the histopathological effects of ethyl 2-cyanoacrylate glue, comparing it with conventional sutures for closing intentionally produced lesions in various organs. The findings suggest that ethyl 2-cyanoacrylate may be considered as an alternative or adjunct to conventional techniques in controlling hemorrhage, tissue repair, and controlling pulmonary air leakage (Kaplan et al., 2004).
Environmental and Industrial Applications
This compound may also have relevance in environmental and industrial contexts. For example, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed. This review summarized the current state of knowledge on the biodegradation pathways, the microorganisms involved, and the potential for ETBE to impact soil and groundwater systems, indicating the broader environmental implications of such compounds (Thornton et al., 2020).
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-15-12(14)10(7-13)9(3)11-6-5-8(2)16-11/h5-6H,4H2,1-3H3/b10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBADGMDFWNJTFO-KTKRTIGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=C(S1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\C1=CC=C(S1)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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